2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-9-13(16-7-3-4-8-16)15-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHBHRZETUGWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Pfitzinger reaction begins with the base-mediated cleavage of isatin (1) to form an intermediate anthranilic acid derivative. Subsequent condensation with a ketone, such as acetone or aryl methyl ketones, generates the quinoline core. For example, 5-fluoroisatin reacts with 1-(2-chloro-4-methylphenyl)ethanone in ethanol/water under microwave irradiation (125°C, 2–4 hours) to yield 2-substituted quinoline-4-carboxylic acid (3) with >90% purity.
Key variables influencing yield include:
- Base selection : Potassium hydroxide or sodium hydroxide in aqueous ethanol.
- Temperature : Microwave-assisted heating significantly reduces reaction time compared to conventional reflux.
- Ketone substituents : Electron-withdrawing groups (e.g., Cl, F) at the ketone’s aromatic ring enhance cyclization efficiency.
Optimization of Reaction Conditions
A comparative study of Pfitzinger conditions (Table 1) highlights the impact of base concentration and solvent systems on yield.
Table 1. Pfitzinger Reaction Optimization for Quinoline-4-carboxylic Acid Synthesis
Microwave irradiation improves reaction efficiency, achieving 92% yield in 3 hours compared to 8 hours under conventional heating.
Alternative Synthetic Routes
Doebner-Miller Reaction
The Doebner-Miller reaction condenses anilines with α,β-unsaturated carbonyl compounds to form quinolines. For example, reacting 3-nitroaniline with ethyl acetoacetate in nitrobenzene (180°C, 8 hours) yields 2-methylquinoline-4-carboxylic acid, which is subsequently functionalized with pyrrolidine. However, this method suffers from lower yields (60–65%) and requires harsh oxidants like nitrobenzene.
Radical Bromination Approach
A patent-derived method (CN102924374B) uses radical bromination of 1-(2-chloro-4-methylphenyl)ethanone with N-bromosuccinimide (NBS) and benzoyl peroxide in dichlorobenzene (130°C, 4 hours) to generate a brominated intermediate. Subsequent reaction with pyrrolidine and Pfitzinger cyclization achieves 76% overall yield.
Industrial-Scale Considerations
For kilogram-scale production, the Pfitzinger/CDMT coupling route is optimal:
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol derivatives .
Scientific Research Applications
2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity . These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Stability and Practical Considerations
- Pyrazole derivatives (e.g., ) are prone to degradation under acidic or oxidative conditions, necessitating cold storage .
Biological Activity
2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a quinoline ring fused with a pyrrolidine moiety and a carboxylic acid functional group. This unique structure allows for diverse interactions with biological targets, which is critical for its pharmacological activity.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors involved in disease processes. Notably, derivatives of quinoline compounds have been shown to inhibit enzymes associated with malaria parasites, indicating potential antiplasmodial activity through mechanisms such as competitive inhibition or allosteric modulation .
Antimicrobial Activity
Research has shown that quinoline derivatives, including this compound, possess antimicrobial properties. They have been identified as effective inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication. This class of compounds demonstrates broad-spectrum antibacterial activity, making them candidates for further development against resistant bacterial strains .
Antimalarial Potential
A significant area of research focuses on the antimalarial properties of quinoline derivatives. Studies indicate that this compound may exhibit efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays have shown moderate potency against malaria parasites, with ongoing investigations aimed at optimizing its pharmacokinetic properties for improved bioavailability and efficacy in vivo .
Table 1: Summary of Antimalarial Activity
| Compound | EC50 (nM) | Efficacy in Mouse Model (ED90 mg/kg) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Inhibition of translation elongation factor 2 (PfEF2) |
| DDD107498 | 120 | <1 | Inhibition of PfEF2 |
Case Studies and Research Findings
- Antimalarial Screening : A series of quinoline derivatives were screened against the blood stage of Plasmodium falciparum. The lead compound exhibited low nanomolar potency with favorable DMPK (drug metabolism and pharmacokinetics) properties, leading to further development for preclinical trials .
- Optimization Studies : Research indicated that modifications to the pyrrolidine substituent could enhance solubility and pharmacokinetic profiles while maintaining potent antibacterial activity. The stereochemistry at the 2-position was found to be crucial for retaining this activity .
- Pharmacokinetic Evaluation : Comparative studies highlighted the oral bioavailability differences among various derivatives, emphasizing the need for structural optimization to improve therapeutic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
